2-Bromo-1-(2,3-dichlorophenyl)ethanone
Overview
Description
2-Bromo-1-(2,3-dichlorophenyl)ethanone is a brominated organic compound that is structurally related to various other brominated compounds studied for their chemical properties and applications. While the specific compound is not directly studied in the provided papers, related compounds such as 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) and 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone have been analyzed for their thermal decomposition and synthesis, respectively . These studies can provide insights into the behavior and characteristics of brominated compounds, which may be extrapolated to understand 2-Bromo-1-(2,3-dichlorophenyl)ethanone.
Synthesis Analysis
The synthesis of related brominated compounds involves specific reactions such as halogen-exchange, which has been demonstrated to yield higher yields for compounds like 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone . This method could potentially be applied to the synthesis of 2-Bromo-1-(2,3-dichlorophenyl)ethanone, suggesting that halogen-exchange reactions are effective for introducing bromine atoms into aromatic compounds. The synthesis process is crucial for the production of such compounds for further study and application.
Molecular Structure Analysis
The molecular structure of brominated compounds is significant in determining their reactivity and stability. For instance, the generation of isobenzofurans from 2-(α-bromoalkyl)benzophenones indicates that the bromine atom's position relative to other functional groups, such as the carbonyl group, can influence the formation of different structures upon heating . This suggests that the molecular structure of 2-Bromo-1-(2,3-dichlorophenyl)ethanone, with its bromine and dichlorophenyl groups, would also play a critical role in its chemical behavior.
Chemical Reactions Analysis
The chemical reactions involving brominated compounds can lead to a variety of products. For example, BTBPE undergoes thermal decomposition to form several brominated diphenyl ethers and polybrominated dibenzo-p-dioxins . Similarly, 2-(Bromomethyl)benzophenone can be converted into naphthalene derivatives through cycloaddition reactions . These findings suggest that 2-Bromo-1-(2,3-dichlorophenyl)ethanone could also participate in complex chemical reactions, potentially leading to the formation of various brominated and chlorinated aromatic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by their molecular structure. The study on the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone revealed that it acts as an effective chemical protective group and does not exhibit photolytic phenomena in certain solvents . This information can be used to infer that 2-Bromo-1-(2,3-dichlorophenyl)ethanone may also have unique physical and chemical properties, such as stability under light exposure and utility as a protective group in synthetic chemistry.
Scientific Research Applications
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Synthesis of Aminoarylthiazole Derivatives
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Synthesis of Imidazo[1,2-a]pyridine Derivatives
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Synthesis of alpha-Bromoketones
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Synthesis of 1-Phenylethanone Derivatives
- Application: This compound can be used in the synthesis of 1-phenylethanone derivatives .
- Method: The specific methods would depend on the exact 1-phenylethanone derivative being synthesized, but would likely involve reaction of the ketone with an appropriate phenyl-containing compound .
- Results: 1-Phenylethanone derivatives have various applications in organic synthesis .
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Synthesis of 4-Fluorophenyl Ethanone Derivatives
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Synthesis of 3-Bromophenyl Ethanone Derivatives
properties
IUPAC Name |
2-bromo-1-(2,3-dichlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHZSXQLCITUHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504669 | |
Record name | 2-Bromo-1-(2,3-dichlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50504669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2,3-dichlorophenyl)ethanone | |
CAS RN |
343787-47-3 | |
Record name | 2-Bromo-1-(2,3-dichlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50504669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-(2,3-dichlorophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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